molecular formula C10H13NO B13323567 (3S,4S)-4-Phenylpyrrolidin-3-ol

(3S,4S)-4-Phenylpyrrolidin-3-ol

Cat. No.: B13323567
M. Wt: 163.22 g/mol
InChI Key: LKWOEDBCCDPEQB-NXEZZACHSA-N
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Description

(3S,4S)-4-Phenylpyrrolidin-3-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a hydroxyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Phenylpyrrolidin-3-ol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the asymmetric reduction of a corresponding ketone using chiral catalysts or reagents. For example, the reduction of 4-phenylpyrrolidin-3-one using a chiral borane reagent can yield this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, under high pressure and temperature conditions to achieve efficient and enantioselective reduction of the corresponding ketone .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Phenylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-phenylpyrrolidin-3-one, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(3S,4S)-4-Phenylpyrrolidin-3-ol has numerous applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of (3S,4S)-4-Phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-4-Phenylpyrrolidin-3-ol is unique due to its specific combination of a pyrrolidine ring, a phenyl group, and a hydroxyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3S,4S)-4-phenylpyrrolidin-3-ol

InChI

InChI=1S/C10H13NO/c12-10-7-11-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1

InChI Key

LKWOEDBCCDPEQB-NXEZZACHSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1)O)C2=CC=CC=C2

Canonical SMILES

C1C(C(CN1)O)C2=CC=CC=C2

Origin of Product

United States

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